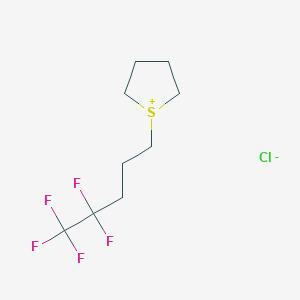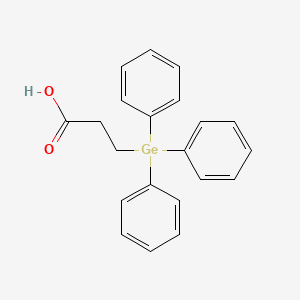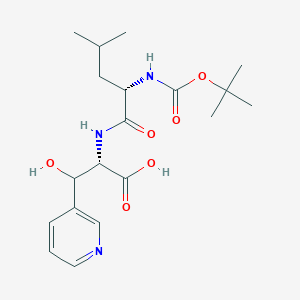![molecular formula C16H14N4O3 B12540787 4-Methoxy-2-[2-(5-methoxypyrimidin-4-yl)hydrazinylidene]naphthalen-1(2H)-one CAS No. 143322-81-0](/img/structure/B12540787.png)
4-Methoxy-2-[2-(5-methoxypyrimidin-4-yl)hydrazinylidene]naphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-[2-(5-methoxypyrimidin-4-yl)hydrazinylidene]naphthalen-1(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core substituted with methoxy and hydrazinylidene groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-[2-(5-methoxypyrimidin-4-yl)hydrazinylidene]naphthalen-1(2H)-one typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxy-1-naphthaldehyde with 5-methoxypyrimidine-4-carbohydrazide under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-2-[2-(5-methoxypyrimidin-4-yl)hydrazinylidene]naphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The hydrazinylidene group can be reduced to hydrazine derivatives.
Substitution: Electrophilic aromatic substitution can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Applications De Recherche Scientifique
4-Methoxy-2-[2-(5-methoxypyrimidin-4-yl)hydrazinylidene]naphthalen-1(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Methoxy-2-[2-(5-methoxypyrimidin-4-yl)hydrazinylidene]naphthalen-1(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-2,2’-bipyrrole-5-carboxaldehyde: Another methoxy-substituted compound with potential bioactivity.
Omeprazole: A methoxy-substituted benzimidazole used as a proton pump inhibitor.
Uniqueness
4-Methoxy-2-[2-(5-methoxypyrimidin-4-yl)hydrazinylidene]naphthalen-1(2H)-one is unique due to its specific substitution pattern and the presence of both naphthalene and pyrimidine moieties
Propriétés
Numéro CAS |
143322-81-0 |
|---|---|
Formule moléculaire |
C16H14N4O3 |
Poids moléculaire |
310.31 g/mol |
Nom IUPAC |
4-methoxy-2-[(5-methoxypyrimidin-4-yl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C16H14N4O3/c1-22-13-7-12(15(21)11-6-4-3-5-10(11)13)19-20-16-14(23-2)8-17-9-18-16/h3-9,21H,1-2H3 |
Clé InChI |
XDTORMXEYWOHER-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C2=CC=CC=C21)O)N=NC3=NC=NC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


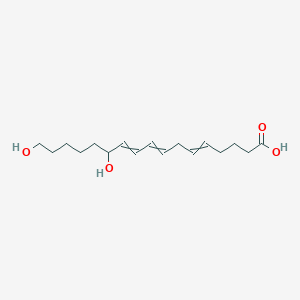
![N-[4-[3-[4,6-bis[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]phenyl]-6-[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]-3,3-dimethyl-N-propylbutanamide](/img/structure/B12540726.png)
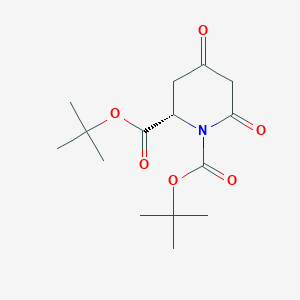
![4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol](/img/structure/B12540731.png)

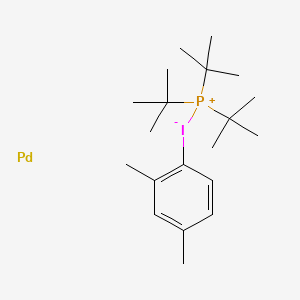
![1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene](/img/structure/B12540745.png)
![7-[(2-bromoacetyl)amino]-N-phenylheptanamide](/img/structure/B12540747.png)

![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid](/img/structure/B12540759.png)
